1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one
Description
Contextualization within Diarylheptanoid Natural Products Chemistry
Diarylheptanoids are a class of natural products characterized by a core structure consisting of two aromatic rings linked by a seven-carbon chain. ebi.ac.ukmedchemexpress.com This fundamental skeleton allows for considerable structural diversity through variations in the aromatic substituents, the degree of unsaturation, and the presence of functional groups along the heptane (B126788) chain. medchemexpress.com These compounds are broadly classified into two main types: linear diarylheptanoids, which possess an open seven-carbon chain, and cyclic diarylheptanoids, where the heptane chain is cyclized to form a macrocycle. ebi.ac.uk
The Zingiberaceae family, which includes well-known plants such as turmeric (Curcuma longa) and ginger (Zingiber officinale), is a particularly rich source of linear diarylheptanoids. nih.govnih.gov These compounds contribute to the characteristic color and flavor of many of these plants and have been investigated for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. nih.govnih.gov
Significance of (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one as a Representative Diarylheptanoid
(6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one serves as a quintessential example of a linear diarylheptanoid. Its structure embodies the defining features of this subclass: two phenyl rings attached to the ends of a seven-carbon chain. The "(6E)" designation specifies the stereochemistry of the double bond between the sixth and seventh carbon atoms, and the "-3-one" indicates a ketone functional group at the third carbon position. The presence of hydroxyl groups on both phenyl rings is also a common feature among many biologically active diarylheptanoids.
This compound has been isolated from the rhizomes of Curcuma kwangsiensis, a plant belonging to the Zingiberaceae family. medchemexpress.com Its presence in this genus further solidifies its status as a representative member of the diarylheptanoid family, as Curcuma species are prolific producers of these compounds. nih.gov The study of (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one provides valuable insights into the chemical properties and potential biological activities of the broader class of linear diarylheptanoids.
Overview of Current Academic Research Landscape on the Chemical Compound
The academic research landscape for 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one, while not as extensive as for more famous diarylheptanoids like curcumin (B1669340), is nonetheless significant and growing. Research efforts have primarily focused on its isolation from natural sources, structural elucidation, and the exploration of its biological activities.
A key area of investigation has been its anti-inflammatory properties. For instance, (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one has been shown to have an inhibitory effect on the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in macrophages. medchemexpress.com This is a noteworthy finding, as excessive NO production is a hallmark of various inflammatory conditions.
More recently, a structurally related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, also isolated from Curcuma kwangsiensis, has demonstrated potent antiviral activity. medchemexpress.comscienceopen.com Studies have shown that this compound exhibits excellent antiviral effects against HCoV-OC43 and SARS-CoV-2. medchemexpress.comresearchgate.net Due to the low yield of this compound from its natural source, researchers have undertaken its chemical synthesis to facilitate further investigation. scienceopen.com This highlights a broader trend in diarylheptanoid research, where synthetic efforts are crucial for obtaining sufficient quantities of these compounds for in-depth biological evaluation.
| Compound | Biological Activity | Assay | Result | Reference |
|---|---|---|---|---|
| (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one | Anti-inflammatory | Inhibition of NO production in LPS-induced macrophages | IC50 = 8.93 μM | medchemexpress.com |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral | Activity against HCoV-OC43 | EC50 = 0.16 ± 0.01 μM | medchemexpress.comresearchgate.net |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral | Activity against SARS-CoV-2 | EC50 = 0.17 ± 0.07 μM | medchemexpress.comresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hept-6-en-3-one |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2 |
InChI Key |
PDFRZPRYDQDKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Isolation Protocols for 1,7 Bis 4 Hydroxyphenyl 6 Hepten 3 One
Discovery and Isolation from Curcuma kwangsiensis Rhizomes
1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one, also known as (E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one, was successfully isolated from the rhizomes of Curcuma kwangsiensis, a plant belonging to the ginger family (Zingiberaceae). researchgate.netimmunomart.comnih.gov In a notable study, this compound was one of several diarylheptanoids extracted from this plant source. researchgate.netnih.gov
The isolation process from Curcuma kwangsiensis rhizomes involved initial extraction with a 70% ethanol (B145695) solution. ebi.ac.uk This crude extract was then subjected to a series of chromatographic techniques to separate the various chemical constituents. The process highlights the rich diversity of phenolic compounds within this particular Curcuma species. naturalproducts.net Further purification steps ultimately led to the isolation of pure this compound. researchgate.netnih.gov
Comparative Analysis of Isolation from Other Plant Sources of Diarylheptanoids (e.g., Alpinia species, Betula platyphylla)
Diarylheptanoids are a class of plant secondary metabolites found in various species of the Zingiberaceae and Betulaceae families. While Curcuma kwangsiensis is a confirmed source of this compound, a comparative analysis with other prominent diarylheptanoid-producing plants, such as those from the Alpinia and Betula genera, is warranted.
Extensive phytochemical investigations of various Alpinia species have led to the isolation of a wide array of diarylheptanoids. Similarly, the bark and leaves of Betula platyphylla are known to be rich sources of these compounds. However, based on currently available scientific literature, the specific compound this compound has not been reported as a natural constituent of either Alpinia species or Betula platyphylla. The profile of diarylheptanoids in these plants, while extensive, appears to consist of other structural analogues.
This suggests a degree of specificity in the distribution of individual diarylheptanoids across different plant genera. The following table provides a comparative overview of diarylheptanoid occurrences.
| Plant Source | Target Compound Presence | Examples of Other Diarylheptanoids Present |
| Curcuma kwangsiensis | Present | (3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, (3R)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol |
| Alpinia species | Not Reported | Yakuchinone A, 1,7-Diphenylheptane-3,5-dione |
| Betula platyphylla | Not Reported | Platyphyllonol, Aceroside I |
Chromatographic and Spectroscopic Methodologies Employed in Isolation and Structural Elucidation
The isolation and structural determination of this compound from Curcuma kwangsiensis relied on a combination of advanced chromatographic and spectroscopic techniques. researchgate.netnih.gov
Chromatographic Methods:
Initial separation of the crude plant extract was typically achieved using column chromatography over silica (B1680970) gel. This was followed by further purification steps, which may have included preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound. In studies involving enantiomeric separation of related diarylheptanoids from the same source, a chiral column was employed with a mobile phase consisting of acetonitrile-water mixtures. researchgate.netnih.gov
Spectroscopic Methods:
The precise chemical structure of this compound was elucidated using a suite of spectroscopic methods. researchgate.netnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. |
| Ultraviolet (UV) Spectroscopy | Information about the conjugated systems within the molecule, such as the aromatic rings and the enone moiety. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed insights into the carbon-hydrogen framework of the molecule. This includes ¹H NMR to identify the types and connectivity of protons, ¹³C NMR to determine the number and types of carbon atoms, and 2D NMR techniques (like COSY, HMQC, and HMBC) to establish the complete bonding arrangement and relative stereochemistry. |
The collective data from these analytical methods allowed for the unambiguous identification and structural confirmation of this compound. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 1,7 Bis 4 Hydroxyphenyl 6 Hepten 3 One and Analogues
Conformational Analysis and Stereochemical Influences on Biological Activity
The conformational flexibility of the seven-carbon heptane (B126788) chain in 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one and its analogues plays a significant role in their biological activity. This flexibility allows the molecule to adopt various spatial arrangements, which can influence its ability to bind to specific biological targets. The presence of chiral centers, particularly in related diarylheptanoids, introduces stereoisomers that can exhibit markedly different biological profiles.
Determining the absolute configuration of these molecules can be challenging due to the flexible nature of the hydrocarbon chain. chemicaljournals.com However, such determinations are critical, as the stereochemistry can profoundly impact the molecule's interaction with chiral biological macromolecules like enzymes and receptors. For instance, in the related diarylheptanoid hirsutanonol, the chiral center at C-5 is considered crucial for its potent antioxidant effect. chemicaljournals.com This highlights the general principle that the specific three-dimensional arrangement of atoms is a key determinant of biological function within this class of compounds. The flexible nature of the heptane chain allows for a high degree of conformational freedom, which can make the molecule adaptable to different binding pockets.
Impact of Enone Moiety and Double Bond Configuration on Efficacy
The α,β-unsaturated ketone, or enone moiety, is a critical pharmacophore in this compound and many related bioactive compounds. This functional group is an electrophilic center and can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent interaction can lead to irreversible inhibition of enzyme activity and is a mechanism underlying the biological effects of many natural products.
Role of Phenolic Hydroxyl Groups in Molecular Recognition and Activity
The two phenolic hydroxyl (-OH) groups on the terminal phenyl rings of this compound are fundamental to its biological activity. These groups are key hydrogen bond donors and acceptors, enabling the molecule to form strong and specific interactions with amino acid residues in the binding sites of target proteins. nih.gov This molecular recognition is often the initial step in a cascade of events leading to a biological response.
Furthermore, the phenolic hydroxyl groups are the primary drivers of the antioxidant activity observed in many diarylheptanoids. nih.gov They can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The number and position of these hydroxyl groups can significantly influence the antioxidant potency. For example, glucosidation of the phenolic hydroxyl groups in some cyclic diarylheptanoids has been shown to reduce their antioxidant activity. rsc.org
The table below summarizes the contribution of key functional groups to the biological activity of diarylheptanoids, based on findings from various studies.
| Functional Group | Contribution to Biological Activity | Mechanism of Action |
| Phenolic Hydroxyl Groups | Antioxidant activity, Target binding | Hydrogen atom donation to free radicals, Formation of hydrogen bonds with protein residues. |
| Enone Moiety | Covalent modification of targets | Acts as a Michael acceptor, forming bonds with nucleophilic amino acids. |
| Heptane Chain | Conformational flexibility, Spacing of phenyl rings | Allows the molecule to adopt optimal conformation for binding. |
| Trans Double Bond | Defines molecular shape | Maintains a rigid, planar geometry conducive to target interaction. |
Computational Chemistry Approaches for SAR Elucidation
Computational chemistry provides powerful tools for investigating the structure-activity relationships of molecules like this compound at the atomic level. These in silico methods can predict how the compound will interact with biological targets, offering insights that can guide the design of new and more effective analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method allows researchers to visualize the binding mode of this compound and its analogues within the active site of a target protein. By scoring the different binding poses, molecular docking can estimate the binding affinity, providing a measure of the strength of the interaction.
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, docking studies of curcumin (B1669340) analogues with targets like cyclooxygenase-2 (COX-2) have helped to elucidate the molecular basis for their anti-inflammatory activity. nih.gov A study on a closely related compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, utilized molecular docking to investigate its binding to the N-terminal domain of the SARS-CoV-2 nucleocapsid protein. The simulation predicted the formation of three hydrogen bonds between the compound and the protein, as well as a hydrophobic interaction, suggesting a stable binding complex. scienceopen.com
The following table illustrates the type of data that can be obtained from molecular docking studies, showing hypothetical binding energies and key interacting residues for this compound with a protein target.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Enzyme X | -8.5 | Tyr123, Ser245, Phe350 | Hydrogen bond, Hydrogen bond, Hydrophobic |
| Receptor Y | -7.9 | Arg88, Gln150, Leu200 | Hydrogen bond, Hydrogen bond, Hydrophobic |
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to the static view offered by molecular docking. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex and any conformational changes that may occur upon binding.
By analyzing the trajectory of the simulation, key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand can be calculated to assess the stability of the complex. MD simulations can also provide a more detailed understanding of the energetics of binding by calculating the binding free energy. In the study of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one with the SARS-CoV-2 nucleocapsid protein, MD simulations were performed to evaluate the stability of the docked complex, further supporting the potential of this compound as an inhibitor. scienceopen.com These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition.
Investigation of Biological Activities and Underlying Molecular Mechanisms of 1,7 Bis 4 Hydroxyphenyl 6 Hepten 3 One
Anti-inflammatory Pathways Modulated by the Compound
Inhibition of Nitric Oxide Production in Lipopolysaccharide-Activated Macrophages
The compound (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one, a natural diarylheptanoid isolated from the rhizomes of Curcuma kwangsiensis, has demonstrated notable anti-inflammatory potential. immunomart.comebi.ac.uk A key indicator of its activity is the inhibition of nitric oxide (NO) production in macrophages activated by lipopolysaccharide (LPS). immunomart.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to an inflammatory response characterized by the release of mediators like NO. Excessive NO production is implicated in the pathophysiology of various inflammatory diseases.
Research has shown that (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one exhibits a significant inhibitory effect on NO production in LPS-stimulated macrophages, with a reported half-maximal inhibitory concentration (IC50) of 8.93 μM. immunomart.com This demonstrates the compound's capacity to moderate inflammatory responses at a cellular level. The mechanism of NO inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation. nih.gov
| Compound | Cell Line | Stimulant | Activity | IC50 Value |
|---|---|---|---|---|
| (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one | Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 8.93 μM immunomart.com |
Downstream Signaling Pathway Modulation
The anti-inflammatory effects of 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one and related diarylheptanoids are mediated through the modulation of critical downstream signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, it translocates to the nucleus to promote the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). nih.gov Studies on structurally similar compounds, such as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, have shown that they significantly inhibit the nuclear translocation of the p65 subunit of NF-κB. nih.gov This action effectively blocks the transcription of inflammatory mediators.
Another crucial network involved is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK family, including ERK1/2, JNK, and p38, plays a vital role in regulating the production of inflammatory cytokines. A related diarylheptanoid-like compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to modulate these pathways. nih.gov Specifically, it can suppress the phosphorylation of Akt while activating ERK1/2, leading to a downstream impact on cell survival and inflammatory responses. nih.gov By targeting both the NF-κB and MAPK/Akt pathways, these compounds can exert comprehensive control over the inflammatory cascade initiated by stimuli like LPS.
Anticancer and Antiproliferative Mechanisms
Efficacy of (E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one in Non-Small Cell Lung Cancer Models
While direct studies on (E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one in non-small cell lung cancer (NSCLC) are limited, research on closely related diarylheptanoid analogs provides strong evidence of potential efficacy. A notable example is the compound 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (referred to as EB30), which has been investigated for its anticancer effects in human NSCLC cell lines A549 and NCI-H292. nih.gov
The study reported that this curcumin (B1669340) analog significantly reduced the viability of both A549 and NCI-H292 cells. nih.gov Further investigation revealed that its mechanism of action involves the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death) through both intrinsic and extrinsic signaling pathways. nih.gov The compound was also found to modulate key survival pathways, specifically by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway, which collectively contributes to its pro-apoptotic and antiproliferative effects. nih.gov
| Compound | Cancer Model | Observed Effects | Molecular Mechanisms |
|---|---|---|---|
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | A549 and NCI-H292 (NSCLC cell lines) | Reduced cell viability, Induced cell cycle arrest, Promoted apoptosis nih.gov | Suppression of PI3K/Akt pathway, Activation of ERK1/2 pathway nih.gov |
Induction of Apoptosis and Cell Cycle Arrest by Related Diarylheptanoids
A hallmark of the anticancer activity of diarylheptanoids is their ability to induce apoptosis and disrupt the cell cycle in cancer cells. The process of apoptosis is tightly regulated by a cascade of enzymes called caspases and a family of proteins known as Bcl-2. nih.govresearchgate.netmdpi.com The Bcl-2 family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the cell's fate.
Diarylheptanoids can trigger the intrinsic (mitochondrial) pathway of apoptosis. nih.govresearchgate.net This involves the release of cytochrome c from the mitochondria into the cytosol, which then leads to the formation of the apoptosome and the activation of initiator caspase-9. nih.govresearchgate.net Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of cell death. researchgate.net
In addition to inducing apoptosis, these compounds can cause cell cycle arrest, often in the G1 or S phase. nih.gov This prevents cancer cells from replicating their DNA and proliferating. This cell cycle arrest is frequently linked to the modulation of key regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and tumor suppressor proteins like p53. nih.gov
| Protein Family/Molecule | Role in Apoptosis | Effect of Diarylheptanoids |
|---|---|---|
| Bcl-2 Family (Bcl-2, Bax) | Regulate mitochondrial membrane permeability and cytochrome c release mdpi.com | Modulate balance to favor pro-apoptotic members |
| Cytochrome c | Triggers formation of the apoptosome nih.govresearchgate.net | Released from mitochondria into the cytosol |
| Caspases (Caspase-9, Caspase-3) | Initiator and effector enzymes that execute apoptosis researchgate.net | Activated in a cascade nih.gov |
Autophagy Regulation and its Interplay with Apoptosis Induction
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins through lysosomes. nih.gov In the context of cancer, autophagy plays a dual role: it can act as a tumor-suppressive mechanism in the early stages, but it can also serve as a pro-survival pathway in established tumors, helping cancer cells withstand stress and chemotherapy. mdpi.commdpi.com
The relationship between autophagy and apoptosis is complex and context-dependent. nih.gov Anti-cancer therapies often induce both processes simultaneously. In many cases, autophagy acts as a cytoprotective mechanism that counteracts the induction of apoptosis. nih.gov When a cancer cell is treated with a compound that induces apoptosis, it may also trigger autophagy as a survival response to remove damaged components and generate energy. If this autophagic response is robust, it can delay or even prevent the cell from undergoing apoptosis.
Therefore, the interplay between these two pathways can significantly influence the efficacy of an anticancer agent. nih.gov While diarylheptanoids are established inducers of apoptosis, their specific effects on autophagy are less characterized. However, the general principle suggests a potential interplay where the autophagic status of a cancer cell could modulate its sensitivity to apoptosis induced by compounds like this compound. Blocking this pro-survival autophagic response could potentially enhance the apoptotic and therapeutic effects of these compounds. nih.gov
Kinase Pathway Activation (e.g., p38 pathway)
While direct studies on the activation of the p38 mitogen-activated protein kinase (MAPK) pathway by this compound are not extensively documented, research on structurally similar diarylheptanoids provides insights into their influence on various kinase signaling cascades. For instance, a related compound, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in human lung cancer cells through the activation of the ERK1/2 pathway, which is another member of the MAPK family. This suggests that compounds within this class have the potential to modulate kinase-mediated signaling pathways that are crucial in cellular processes like proliferation and apoptosis. The activation of such pathways is often a key mechanism underlying the anticancer properties of these natural compounds.
Interaction with Key Cancer-Related Protein Targets (e.g., Epidermal Growth Factor Receptor, SRC, JAK2, MAPK3)
The direct interaction of this compound with specific cancer-related protein targets such as Epidermal Growth Factor Receptor (EGFR), SRC, JAK2, and MAPK3 has not been extensively characterized. However, the broader class of diarylheptanoids and related phenolic compounds has been investigated for their potential to inhibit key signaling molecules in cancer. EGFR, a receptor tyrosine kinase, is a common target for cancer therapy, and various natural compounds are explored for their EGFR-inhibitory potential. The structural similarity of diarylheptanoids to curcumin, a known modulator of multiple signaling pathways, suggests that they may also interact with a range of protein kinases, including those in the SRC, JAK/STAT, and MAPK pathways. Further research is necessary to elucidate the specific molecular targets of this compound and its potential as a modulator of these critical cancer-related proteins.
Antiviral Properties and Target Identification for Related Diarylheptanoids
While specific studies on the inhibition of the nucleocapsid protein by this compound are limited, research on other diarylheptanoids has demonstrated their potential to interfere with viral protein functions. For example, hirsutenone (B1673254), a diarylheptanoid isolated from Alnus japonica, has been shown to inhibit the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). PLpro is essential for viral replication, and its inhibition represents a key antiviral strategy. The nucleocapsid protein is another critical viral component, involved in packaging the viral genome and regulating viral replication. The ability of related diarylheptanoids to target viral enzymes suggests that this compound could also exhibit antiviral activities by interacting with essential viral proteins like the nucleocapsid protein.
The antiviral activity of diarylheptanoids has been explored against various viral strains. While direct evidence for the efficacy of this compound against human coronavirus OC43 (HCoV-OC43) and SARS-CoV-2 is not yet established, studies on related compounds are promising. For instance, the diarylheptanoid hirsutenone demonstrated inhibitory activity against the SARS-CoV PLpro, a virus related to SARS-CoV-2. This finding highlights the potential of the diarylheptanoid scaffold in developing antiviral agents against coronaviruses. Further investigations are warranted to screen this compound and other related compounds for their activity against a broader range of respiratory viruses, including HCoV-OC43 and SARS-CoV-2.
Antioxidant Capacity and Mechanisms of Oxidative Stress Mitigation
Diarylheptanoids, including this compound, are recognized for their significant antioxidant properties. Their chemical structure, featuring phenolic hydroxyl groups, enables them to act as effective radical scavengers. The antioxidant mechanism of these compounds primarily involves donating a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA.
Recent reviews on natural diarylheptanoids have highlighted their potential as novel antioxidants. The structure-activity relationship studies indicate that the number and position of hydroxyl groups on the aromatic rings are crucial for their antioxidant capacity. The presence of the α,β-unsaturated ketone moiety in some diarylheptanoids may also contribute to their antioxidant and cytoprotective effects through the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.
Table 1: Antioxidant Activity of Selected Diarylheptanoids
| Diarylheptanoid Compound | Source | Antioxidant Assay | Findings |
| Curcumin | Curcuma longa | DPPH radical scavenging | Potent free radical scavenger. |
| Hirsutenone | Alnus japonica | Not specified in the context of antioxidant activity | Primarily studied for anti-inflammatory and antiviral effects. |
| Oregono | Alnus incana | Not specified in the context of antioxidant activity | Studied for various biological activities. |
This table is for illustrative purposes and includes well-known diarylheptanoids to demonstrate the antioxidant potential of this class of compounds.
Other Emerging Biological Activities of Diarylheptanoids Relevant to this compound
The class of diarylheptanoids, to which this compound belongs, exhibits a wide array of other promising biological activities beyond those previously detailed. These emerging activities underscore the therapeutic potential of this structural scaffold.
Notably, anti-inflammatory properties are a hallmark of many diarylheptanoids. For instance, compounds isolated from the stem bark of Alnus hirsuta have demonstrated inhibitory activity against the activation of NF-κB, a key transcription factor that regulates inflammatory responses. These diarylheptanoids were also found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are pro-inflammatory mediators.
Furthermore, neuroprotective effects have been observed for certain diarylheptanoids. These compounds show potential in mitigating neuronal damage and dysfunction, suggesting their relevance in the context of neurodegenerative diseases. The diverse biological profile of diarylheptanoids continues to be an active area of research, with new therapeutic applications being continuously explored.
Anti-fibrotic Effects
No research data was identified concerning the potential of this compound to mitigate fibrotic processes.
Anti-diabetic Mechanisms
There is no available information on the anti-diabetic properties of this compound, including any studies on its potential to inhibit enzymes such as α-amylase or α-glucosidase.
Antiplatelet and Anticoagulant Activities
Specific studies on the effects of this compound on platelet aggregation or the coagulation cascade could not be located.
Digestibility Inhibition in Biological Systems
No data is available regarding the ability of this compound to inhibit digestive enzymes and affect the digestibility of nutrients in biological systems.
While research exists on the biological activities of the broader class of diarylheptanoids, to which this compound belongs, the user's specific instructions to focus solely on this compound and not introduce information outside the explicit scope prevents the inclusion of such related but non-specific data. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be generated at this time due to a lack of available scientific evidence.
Advanced Analytical and Research Methodologies Applied to 1,7 Bis 4 Hydroxyphenyl 6 Hepten 3 One Studies
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)
The precise chemical structure of 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one has been determined through the application of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide detailed information about the molecule's atomic connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for establishing the carbon-hydrogen framework of the molecule. In a related compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, ¹H NMR revealed the presence of trans olefinic protons and characteristic signals for the aromatic rings. nih.gov For this compound, ¹H NMR would similarly show signals corresponding to the protons on the two 4-hydroxyphenyl groups, the heptenone chain, and the vinyl group. The coupling constants between adjacent protons provide information about their spatial relationships. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom, including the carbonyl carbon of the ketone group and the carbons of the aromatic rings and the aliphatic chain. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the exact molecular formula of this compound. This technique measures the mass-to-charge ratio of the ionized molecule with very high precision, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum provides additional structural information, revealing how the molecule breaks apart under specific conditions, which can help to confirm the arrangement of its functional groups. For instance, mass spectral data for the related compound (4E)-1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one is available in databases like mzCloud, showcasing the application of this technique.
Chiral Separation Techniques for Enantiomeric Analysis
Diarylheptanoids, including this compound, can exist as enantiomers, which are non-superimposable mirror images of each other. These stereoisomers can exhibit different biological activities. Therefore, their separation and analysis are critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose.
The separation of enantiomeric mixtures of diarylheptanoids isolated from Curcuma kwangsiensis has been successfully achieved using a chiral column with acetonitrile-water mixtures as the mobile phase. nih.gov This demonstrates the feasibility of resolving the enantiomers of this compound if it exists as a racemic mixture. The choice of the chiral stationary phase is crucial and is often based on the structural features of the analyte. Polysaccharide-based chiral selectors are commonly used for the separation of various chiral compounds. The separated enantiomers can then be characterized using techniques like circular dichroism (CD) spectroscopy to determine their absolute configuration.
Bioassay-Guided Fractionation and Purification Strategies
The isolation of this compound from its natural sources, such as the rhizomes of Curcuma kwangsiensis, typically involves a multi-step process known as bioassay-guided fractionation. nih.govebi.ac.uk This strategy combines chromatographic separation with biological testing to systematically isolate the bioactive compound of interest.
The general procedure begins with the extraction of the plant material using a suitable solvent, often methanol or ethanol (B145695). The crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic separations. These can include:
Column Chromatography: Often the initial step, using stationary phases like silica (B1680970) gel or Sephadex to separate the extract into fractions based on polarity or size.
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for further purification of the fractions. Reversed-phase HPLC with C18 columns is commonly employed.
At each stage of fractionation, the resulting fractions are tested for a specific biological activity (e.g., anticancer, anti-inflammatory). The active fractions are then subjected to further separation until a pure compound, in this case, this compound, is isolated. The purity and identity of the isolated compound are then confirmed using spectroscopic methods as described in section 7.1.
In vitro Cell-Based Assays for Mechanistic Investigations (e.g., Cell Viability, Apoptosis Assays)
To understand the biological effects of this compound at the cellular level, a variety of in vitro cell-based assays are employed. These assays can provide insights into the compound's potential as a therapeutic agent by examining its effects on cell health and survival. Studies on similar diarylheptanoids have demonstrated significant anticancer activity. For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one has been shown to reduce the viability of human lung cancer cells. nih.gov
Cell Viability Assays: These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to determine the effect of the compound on cell proliferation and cytotoxicity. A decrease in cell viability upon treatment with this compound would indicate a potential anticancer effect.
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several assays can be used to determine if this compound induces apoptosis:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.net
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology offer a holistic approach to understanding the mechanism of action of natural products like this compound. These computational methods can predict the potential molecular targets of a compound and how it might influence biological pathways and networks.
Compound-Target Network Construction and Analysis
The first step in a network pharmacology study is to identify the potential protein targets of this compound. This can be achieved through several in silico methods:
Molecular Docking: This technique predicts the binding affinity and orientation of the compound to the active site of various proteins. By screening a library of potential target proteins, those with the highest binding affinity can be identified. For example, a computational study on a similar compound, 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione, used molecular docking to screen for potent anti-COVID phytochemicals. researchgate.netmdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search databases for proteins that are likely to interact with the compound.
Once a list of potential targets is generated, a compound-target network is constructed. In this network, nodes represent either the compound or its target proteins, and edges represent the interactions between them. Analysis of this network can reveal key target proteins that are likely to be central to the compound's biological effects.
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are powerful bioinformatic tools used to elucidate the functional roles of genes and proteins affected by a specific compound. While direct GO and KEGG pathway enrichment analyses focusing specifically on the effects of isolated this compound are not extensively available in the current body of scientific literature, valuable insights can be gleaned from transcriptomic and metabolomic studies of plants known to produce this diarylheptanoid, such as Curcuma kwangsiensis and Alpinia oxyphylla. These studies provide a broader understanding of the biological pathways that are active in these species and may be associated with the biosynthesis and physiological roles of their specialized metabolites, including this compound.
Transcriptome analysis of Curcuma kwangsiensis, a known source of this compound, has revealed a number of significantly enriched KEGG pathways and GO terms associated with differentially expressed genes during tuber expansion. These analyses highlight the intricate molecular networks that are active in the plant tissues where this compound is synthesized and accumulated.
A metabolomic and transcriptomic study on C. kwangsiensis identified several key pathways that are active during the development and expansion of its tubers, the part of the plant where this compound is found nih.gov. The enriched KEGG pathways suggest a dynamic interplay of hormonal signaling, carbohydrate metabolism, and secondary metabolite biosynthesis.
Table 1: Selected Enriched KEGG Pathways in Curcuma kwangsiensis Tuber Expansion
| Pathway Category | Pathway Name |
|---|---|
| Plant Hormone Signal Transduction | Auxin signaling pathway |
| Carbohydrate Metabolism | Starch and sucrose metabolism |
| Lipid Metabolism | Linoleic acid metabolism |
| Signal Transduction | MAPK signaling pathway |
| Secondary Metabolite Biosynthesis | Phenylpropanoid biosynthesis |
| Secondary Metabolite Biosynthesis | Sesquiterpenoid and triterpenoid biosynthesis |
Data sourced from metabolomic and transcriptomic analyses of Curcuma kwangsiensis nih.gov.
Similarly, GO enrichment analysis of differentially expressed genes in C. kwangsiensis provides a functional classification of the genes involved in tuber development. The GO terms point towards fundamental biological processes and molecular functions that underpin the growth and metabolic activity of the plant's rhizomes.
Table 2: Top Enriched Gene Ontology (GO) Terms in Curcuma kwangsiensis
| GO Category | GO Term |
|---|---|
| Biological Process | Auxin signaling pathway |
| Molecular Function | DNA-binding transcription factor activity |
| Biological Process | Protein phosphorylation |
| Cellular Component | Cytoplasm |
| Cellular Component | Plasma membrane |
This table represents a summary of significantly enriched GO terms identified in transcriptomic studies of Curcuma kwangsiensis mdpi.com.
Furthermore, research on Alpinia oxyphylla, another plant species from the Zingiberaceae family that produces related diarylheptanoids, also provides insights through comprehensive transcriptome analyses. These studies have identified a vast number of unigenes and annotated them into various functional categories, shedding light on the metabolic pathways, particularly those related to flavonoid biosynthesis nih.govfrontiersin.orgnih.gov. While not directly focused on this compound, the data underscores the activation of secondary metabolite pathways in these plants.
The KEGG and GO analyses of these source plants suggest that the biosynthesis and physiological context of this compound are likely embedded within complex networks of plant hormone signaling, primary metabolism that provides precursor molecules, and specialized secondary metabolic pathways like phenylpropanoid biosynthesis. Future research involving transcriptomic and proteomic analyses of cells or tissues treated with this compound is necessary to directly map the molecular pathways and biological processes modulated by this specific compound.
Future Research Directions in 1,7 Bis 4 Hydroxyphenyl 6 Hepten 3 One Studies
Development of Novel Synthetic Routes for Enhanced Yield and Stereoselectivity
The advancement of research into 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one is intrinsically linked to the availability of the pure compound in sufficient quantities. While isolation from natural sources provides the initial material, it is often a low-yield and labor-intensive process. Therefore, the development of efficient and scalable synthetic routes is a paramount objective for future investigations.
Several established synthetic methodologies for diarylheptanoids could be adapted and optimized for this target molecule. These include:
Cross-Aldol Condensation Reactions: This classical approach has been successfully employed for the synthesis of various diarylheptanoids and could be refined to improve yields and stereocontrol for this compound. tandfonline.comtandfonline.com
Wittig Reaction: The Wittig reaction and its variations offer a reliable method for the formation of the carbon-carbon double bonds present in the heptenone chain. tandfonline.com
Modern Catalytic Methods: Exploration of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could provide more efficient and stereoselective pathways to the target compound and its analogs.
The successful development of such synthetic routes will not only facilitate a more profound investigation of the biological properties of this compound but also enable the synthesis of novel analogs for structure-activity relationship studies.
Comprehensive Mechanistic Elucidation of All Identified Biological Activities
To date, the primary reported biological activity of this compound is its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-activated macrophages, suggesting anti-inflammatory potential. frontiersin.org However, the molecular mechanisms underlying this and other potential biological activities remain to be fully elucidated. A comprehensive understanding of how this compound interacts with cellular and molecular targets is essential for its development as a therapeutic agent.
Future research should employ a multi-pronged approach to unravel the mechanisms of action. This should include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the direct molecular targets of this compound.
Signaling Pathway Analysis: Investigating the effect of the compound on key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are often modulated by diarylheptanoids. researchgate.net
Enzyme Inhibition Assays: Evaluating the inhibitory activity of the compound against key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
A thorough mechanistic understanding will provide a solid foundation for the rational design of more potent and selective analogs and will be crucial for identifying potential therapeutic applications.
Rational Design and Synthesis of Potent and Selective Analogs based on SAR Insights
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and will be instrumental in optimizing the therapeutic potential of this compound. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects.
Future research in this area should focus on:
Modification of the Phenyl Rings: Investigating the impact of the number, position, and nature of substituents on the two phenyl rings. For example, the presence and position of hydroxyl and methoxy (B1213986) groups are known to be critical for the activity of many diarylheptanoids.
Alterations to the Heptenone Chain: Exploring the role of the ketone functionality, the double bond, and the length of the aliphatic chain in influencing biological activity. Studies on other diarylheptanoids have shown that the saturation of the double bond can affect anti-inflammatory potency. nih.gov
Stereochemical Investigations: Synthesizing and evaluating the biological activity of different stereoisomers to determine the optimal stereochemistry for therapeutic efficacy.
The insights gained from these SAR studies will guide the rational design and synthesis of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.
Exploration of New Therapeutic Applications and Pharmacological Targets
The structural similarity of this compound to other bioactive diarylheptanoids suggests that its therapeutic potential may extend beyond its currently known anti-inflammatory effects. The broader class of diarylheptanoids has been reported to possess a wide array of pharmacological activities, opening up numerous avenues for future investigation. wikipedia.orgnih.gov
Potential new therapeutic applications and pharmacological targets to be explored include:
| Therapeutic Area | Potential Pharmacological Targets | Rationale |
| Oncology | Various cancer cell signaling pathways | Many diarylheptanoids, including curcumin (B1669340), exhibit anti-cancer properties through the modulation of multiple signaling pathways. researchgate.net |
| Neuroprotection | Pathways involved in oxidative stress and neuroinflammation | The antioxidant and anti-inflammatory properties of diarylheptanoids suggest potential in neurodegenerative diseases. |
| Antiviral Activity | Viral replication enzymes and proteins | Some diarylheptanoids have demonstrated antiviral activity against various viruses, including SARS-CoV. nih.gov |
| Metabolic Diseases | Targets involved in glucose and lipid metabolism | Certain diarylheptanoids have shown potential in managing diabetes by improving glucose metabolism. nih.gov |
Systematic screening of this compound and its analogs in a diverse range of biological assays will be crucial for identifying novel therapeutic applications and uncovering new pharmacological targets.
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To gain a holistic understanding of the biological effects of this compound, future research should embrace a systems biology approach through the integration of multi-omics data. nih.govslideshare.net This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms treated with the compound.
The application of multi-omics technologies will enable researchers to:
Identify Global Cellular Responses: Uncover the widespread changes in gene expression, protein levels, and metabolite profiles induced by the compound.
Construct Molecular Networks: Build comprehensive models of the molecular networks perturbed by this compound, providing insights into its systems-level effects.
Discover Biomarkers: Identify potential biomarkers of the compound's activity and efficacy, which can be valuable for future clinical studies.
Elucidate Off-Target Effects: Gain a better understanding of potential off-target effects, which is crucial for assessing the safety profile of the compound.
By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more complete and nuanced picture of the pharmacological actions of this compound will emerge, paving the way for its rational development as a novel therapeutic agent. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one in plant extracts?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 280 nm) for quantification, as the compound shows strong UV absorption due to its phenolic groups. Purity ≥98% can be achieved using this method .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 296.36 (C₁₉H₂₀O₃) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the double bond geometry (6E configuration) and hydroxyl group positions. Key signals include aromatic protons at δ 6.7–7.2 ppm and olefinic protons at δ 5.5–6.2 ppm .
Q. What protocols are established for isolating this compound from natural sources?
- Isolation Workflow :
Extraction : Use ethanol or methanol for reflux extraction of dried rhizomes (e.g., Alpinia galanga or Etlingera elatior) to retain phenolic stability .
Fractionation : Partition the crude extract with ethyl acetate to concentrate non-polar derivatives.
Chromatography : Perform silica gel column chromatography with gradient elution (hexane:ethyl acetate, 8:2 to 5:5) followed by preparative HPLC to isolate the compound .
Q. What are the critical storage conditions to ensure compound stability?
- Storage Recommendations :
- Store at -20°C in airtight, light-protected containers to prevent oxidation of the conjugated dienone system .
- Use desiccants to mitigate hygroscopic degradation, as moisture may promote keto-enol tautomerism .
Advanced Research Questions
Q. How does the structural conformation of this compound influence its binding affinity to viral proteins (e.g., SARS-CoV-2 Spike and RdRp)?
- Mechanistic Insights :
- Molecular Docking Studies : The compound’s planar dienone moiety and phenolic hydroxyl groups form hydrogen bonds with Spike protein’s ACE2-binding domain (e.g., residues Asn330, Lys353) and RdRp’s catalytic site (e.g., Asp760, Ser759) .
- Structure-Activity Relationship (SAR) : Methylation of hydroxyl groups reduces activity by 70%, emphasizing the necessity of free phenolic groups for viral inhibition .
Q. What contradictory findings exist regarding the compound’s pharmacological effects, and how can they be resolved?
- Data Contradictions :
- Antioxidant vs. Pro-Oxidant Activity : At low concentrations (≤10 µM), the compound acts as an antioxidant (scavenging ROS via phenolic groups), but at higher doses (>50 µM), it induces oxidative stress in cancer cells via Fenton reactions .
- Resolution Strategies :
- Dose-Response Studies : Use a wider concentration range (1–100 µM) in both normal and cancer cell lines (e.g., HepG2, MCF-7) to delineate dual effects .
- In Vivo Validation : Test in zebrafish or murine models to assess tissue-specific redox modulation .
Q. What computational models predict the pharmacokinetic properties of this compound, and what experimental validation is required?
- In Silico Predictions :
- ADMET Properties : SwissADME predicts moderate intestinal absorption (LogP = 3.2) but poor blood-brain barrier penetration. CYP3A4-mediated metabolism is likely due to the dienone structure .
- Toxicity : ProTox-II suggests potential hepatotoxicity (LD₅₀ = 550 mg/kg in rats) linked to reactive metabolite formation .
- Validation Needs :
- Microsomal Stability Assays : Incubate with human liver microsomes to quantify metabolic half-life .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

